2-Methyl-6-(tert-pentyl)phenol
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Overview
Description
2-Methyl-6-(tert-pentyl)phenol, also known as 2,6-di-tert-pentylphenol, is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its use as an antioxidant in various industrial applications, including the stabilization of polymers and fuels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-(tert-pentyl)phenol can be synthesized through the alkylation of phenol with tert-pentyl alcohol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phenol} + \text{tert-Pentyl Alcohol} \xrightarrow{\text{Acid Catalyst, Heat}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phenol and tert-pentyl alcohol are fed into a reactor containing an acid catalyst. The reaction mixture is maintained at a specific temperature and pressure to optimize yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(tert-pentyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
2-Methyl-6-(tert-pentyl)phenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Employed as an additive in fuels and lubricants to enhance stability and shelf life.
Mechanism of Action
The antioxidant activity of 2-Methyl-6-(tert-pentyl)phenol is primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive molecules. This mechanism involves the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.
2,4-Di-tert-butylphenol: Used in similar applications but with different steric effects due to the position of the tert-butyl groups.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2-Methyl-6-(tert-pentyl)phenol is unique due to its specific tert-pentyl substituents, which provide distinct steric hindrance and influence its reactivity and stability. This makes it particularly effective in certain applications where other antioxidants may not perform as well.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-6-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-5-12(3,4)10-8-6-7-9(2)11(10)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
NWDYSGDVOAWIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=CC(=C1O)C |
Origin of Product |
United States |
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